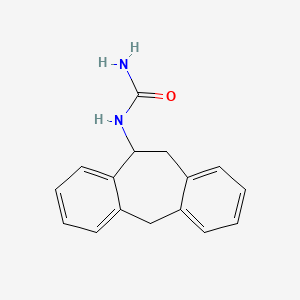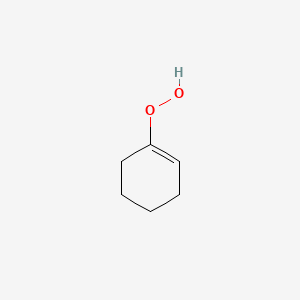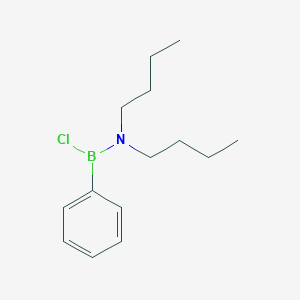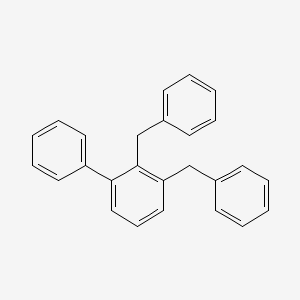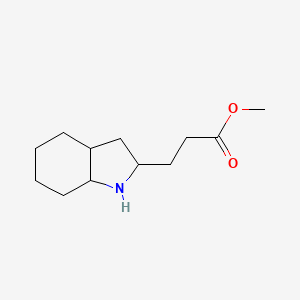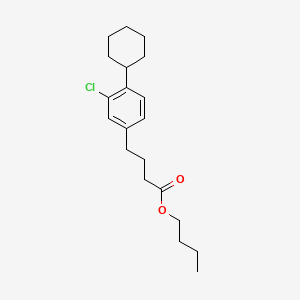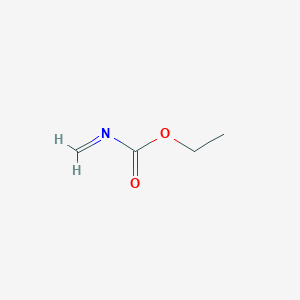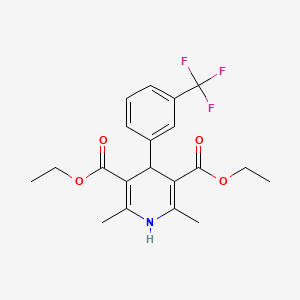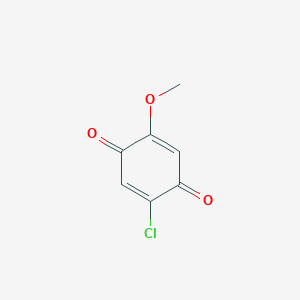
2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methoxy- is an organic compound with the molecular formula C7H5ClO3 It is a derivative of benzoquinone, where the hydrogen atoms at positions 2 and 5 are substituted by chlorine and methoxy groups, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methoxy- typically involves the chlorination and methoxylation of benzoquinone derivatives. One common method is the direct chlorination of 2,5-dimethoxybenzoquinone followed by selective demethylation to introduce the chlorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using chlorine gas and appropriate catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to avoid over-chlorination and to maintain the integrity of the methoxy group.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: The chlorine and methoxy groups can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of chlorinated and methoxylated benzoquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted benzoquinone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methoxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methoxy- involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor, participating in redox reactions that can affect cellular processes. Its unique structure allows it to interact with specific enzymes and proteins, potentially leading to biological effects such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Cyclohexadiene-1,4-dione, 2-chloro-: Similar structure but lacks the methoxy group.
2,5-Cyclohexadiene-1,4-dione, 2-methoxy-: Similar structure but lacks the chlorine atom.
2,5-Cyclohexadiene-1,4-dione, 2,3-dimethoxy-: Contains two methoxy groups instead of one.
Uniqueness
2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methoxy- is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical properties and reactivity
Eigenschaften
IUPAC Name |
2-chloro-5-methoxycyclohexa-2,5-diene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO3/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLFUOKDVMSEFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C(=CC1=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70450391 |
Source


|
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24605-23-0 |
Source


|
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
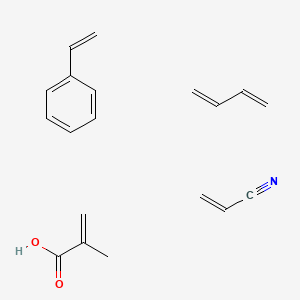
![Phenol, 4-[(3-methylphenyl)methyl]-](/img/structure/B14697257.png)
